![molecular formula C22H16N2O2 B14332383 (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one CAS No. 106087-97-2](/img/structure/B14332383.png)
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one is a complex organic compound with a unique structure that includes an anilino group, a hydroxyphenyl group, and a naphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted naphthalenones.
Applications De Recherche Scientifique
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-5,7-Dihydroxy-N-(4-hydroxyphenyl)-2-imino-2H-chromene-3-carboxamide: This compound shares structural similarities with (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one, including the presence of an imino group and aromatic rings.
2-Aminothiazole-4: Another similar compound that is used in medicinal chemistry for its therapeutic properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of both an anilino group and a hydroxyphenyl group in the same molecule provides a versatile platform for chemical modifications and biological interactions.
Propriétés
Numéro CAS |
106087-97-2 |
|---|---|
Formule moléculaire |
C22H16N2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-anilino-2-(2-hydroxyphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C22H16N2O2/c25-21-13-7-6-12-18(21)24-20-14-19(23-15-8-2-1-3-9-15)16-10-4-5-11-17(16)22(20)26/h1-14,23,25H |
Clé InChI |
XNAPCQQJKIHDGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3O)C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


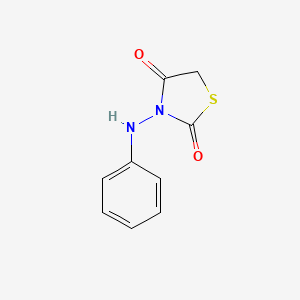
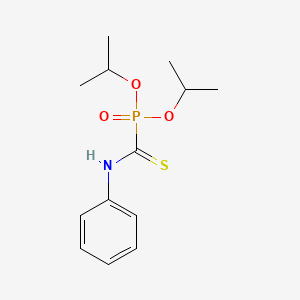
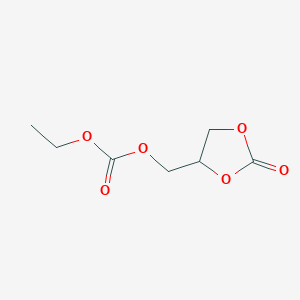
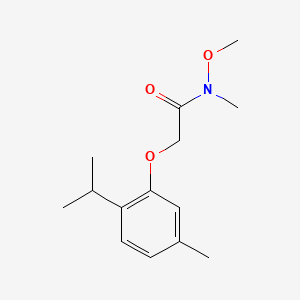
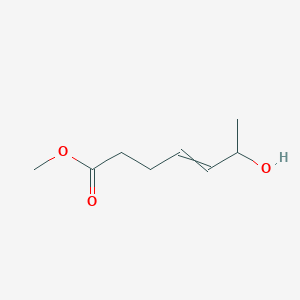
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
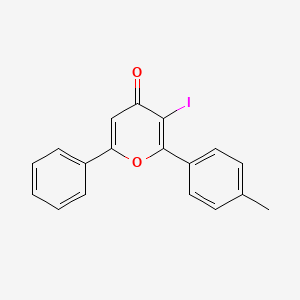
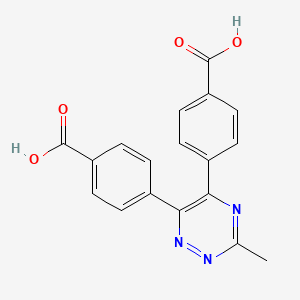
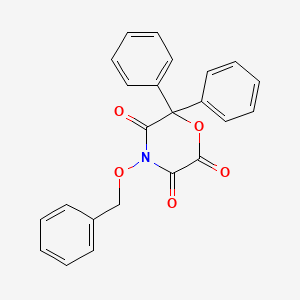

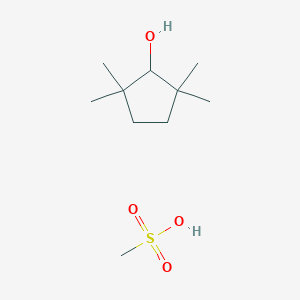

![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

